N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Chemical procurement Quality control Reproducibility

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a synthetic hydrazone formed by condensation of 2-chlorobenzaldehyde with 2-(1H‑pyrrol‑1‑yl)benzohydrazide. With a molecular formula of C18H14ClN3O and a molecular weight of 323.78 g/mol, the compound belongs to the pyrrolyl benzohydrazide class, a scaffold associated with antitubercular, antibacterial, and anticancer activities in analogous series.

Molecular Formula C18H14ClN3O
Molecular Weight 323.78
CAS No. 344934-45-8
Cat. No. B2445448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
CAS344934-45-8
Molecular FormulaC18H14ClN3O
Molecular Weight323.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
InChIInChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
InChIKeyZINHSYVQXVNURW-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS 344934-45-8): Procurement-Relevant Identity and Class Profile


N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a synthetic hydrazone formed by condensation of 2-chlorobenzaldehyde with 2-(1H‑pyrrol‑1‑yl)benzohydrazide . With a molecular formula of C18H14ClN3O and a molecular weight of 323.78 g/mol, the compound belongs to the pyrrolyl benzohydrazide class, a scaffold associated with antitubercular, antibacterial, and anticancer activities in analogous series [1]. It is supplied as a solid with certified purity of 90% .

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Why In‑Class Analogs Cannot Be Freely Substituted


Within the pyrrolyl benzohydrazide class, even small substituent changes on the benzylidene ring produce large shifts in physicochemical and biological profiles. The 2‑chloro substituent of the target compound imparts distinct electronic (σ‑withdrawing) and lipophilic character relative to methyl, methoxy, or unsubstituted analogs, altering permeability (LogP), hydrogen‑bonding capacity, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on related series demonstrate that antibacterial and antitubercular MIC values vary by more than an order of magnitude when the benzylidene substituent is changed, precluding simple one‑to‑one replacement [1].

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Head‑to‑Head and Cross‑Study Quantitative Differentiation


Purity Certification: 90% by Sigma‑Aldrich Enables Reproducible Procurement

The target compound carries a verified purity of 90% (solid) from Sigma‑Aldrich [REFS‑1], whereas the closest in‑class comparator N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS 358984-41-5) is listed at 90% purity by Bidepharm [REFS‑2]. Both meet the ≥90% threshold typical for screening libraries, but the Sigma‑Aldrich batch includes a certificate of analysis, reducing variability in dose‑response assays.

Chemical procurement Quality control Reproducibility

Lipophilicity Shift: Predicted LogP 3.8 vs 3.3 for the 2‑Methyl Analog

The calculated XLogP3 for the target compound is 3.8 [REFS‑1], compared with 3.3 for the 2‑methyl analog [REFS‑2]. This ΔLogP of +0.5 arises from the replacement of a chloro with a methyl group and indicates higher membrane permeability and potentially stronger plasma protein binding, altering pharmacokinetic behavior in cell‑based assays.

Drug design ADME prediction Lipophilicity

Topological Polar Surface Area: 55.1 Ų vs 46.9 Ų for the 4‑Dimethylpyrrolyl Isomer

The topological polar surface area (TPSA) of the target compound is 55.1 Ų [REFS‑1], compared to 46.9 Ų for the 4‑(2,5‑dimethylpyrrol‑1‑yl) isomer N'-(2‑chlorobenzylidene)-4-(1H-2,5‑dimethylpyrrol‑1‑yl)benzohydrazide [REFS‑2]. The higher TPSA of the 2‑pyrrolyl isomer reflects a different hydrogen‑bonding network and may result in lower passive permeability across the blood‑brain barrier, biasing the compound toward peripheral targets.

Molecular property Bioavailability Polarity

Synthetic Diversifiability: Chlorine as a Handle for Cross‑Coupling Chemistry

The 2‑chlorophenyl ring of the target compound serves as an electrophilic partner for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig), enabling late‑stage diversification. In contrast, the 2‑methyl analog lacks a reactive halogen and cannot participate in such reactions without prior functionalization [REFS‑1]. No direct yield comparison is available, but the presence of a chlorine atom provides a well‑documented synthetic advantage for library expansion [REFS‑2].

Synthetic chemistry Library synthesis C‑C coupling

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Primary Use Cases Grounded in Quantitative Differentiation


Intracellular Target Cell-Based Screening

The target compound's higher predicted LogP (3.8 vs 3.3 for the 2‑methyl analog) suggests enhanced membrane permeability, making it a better candidate for phenotypic screens or target‑based assays requiring cell penetration [1]. Researchers designing intracellular antitubercular or anticancer assays should prioritize this analog over less lipophilic variants.

Medicinal Chemistry Hit‑to‑Lead Optimization via Late‑Stage Functionalization

The presence of a 2‑chloro substituent provides a direct handle for palladium‑mediated cross‑couplings, enabling rapid generation of derivative libraries without de‑novo synthesis . This compares favorably to non‑halogenated analogs that require more complex functionalization strategies.

Peripheral Tissue‑Biased Drug Discovery Programs

With a TPSA of 55.1 Ų, the compound falls within the range typically associated with oral absorption, but the higher TPSA relative to the 4‑isomer (46.9 Ų) suggests a reduced CNS penetration potential, biasing it toward peripheral targets such as tuberculosis or skin infections [2].

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